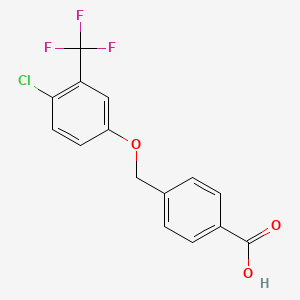

4-((4-Chloro-3-(trifluoromethyl)phenoxy)methyl)benzoic acid

Übersicht

Beschreibung

4-((4-Chloro-3-(trifluoromethyl)phenoxy)methyl)benzoic acid is an organic compound that features a benzoic acid core substituted with a chlorinated and trifluoromethylated phenoxy group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-((4-Chloro-3-(trifluoromethyl)phenoxy)methyl)benzoic acid typically involves the etherification of 4-chloro-3-(trifluoromethyl)phenol with a suitable benzoic acid derivative. One common method includes the use of a crown-ether catalyst and a dimethylsulfoxide/toluene mixed solvent. The reaction is carried out at elevated temperatures, typically between 130-175°C, followed by acidification to obtain the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.

Analyse Chemischer Reaktionen

Types of Reactions

4-((4-Chloro-3-(trifluoromethyl)phenoxy)methyl)benzoic acid can undergo various chemical reactions, including:

Substitution Reactions: The chloro and trifluoromethyl groups can participate in nucleophilic substitution reactions.

Oxidation and Reduction: The benzoic acid moiety can be oxidized or reduced under appropriate conditions.

Coupling Reactions: It can be involved in Suzuki-Miyaura cross-coupling reactions, which are widely used for forming carbon-carbon bonds.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.

Oxidation: Strong oxidizing agents like potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride.

Coupling: Palladium catalysts and boronic acids in the presence of bases like potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted derivatives, while coupling reactions can produce complex biaryl compounds.

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

4-((4-Chloro-3-(trifluoromethyl)phenoxy)methyl)benzoic acid serves as a crucial building block in organic synthesis. It is particularly useful in forming complex molecules through various coupling reactions, including:

- Suzuki-Miyaura Cross-Coupling : This reaction is widely used for constructing carbon-carbon bonds, essential in synthesizing pharmaceuticals and agrochemicals.

Biological Research

Research has indicated potential biological activities associated with this compound, including:

- Analgesic Properties : Investigations suggest that its mechanism of action may involve pathways independent of traditional opioid receptors, impacting both peripheral and central pain mechanisms. This property is being explored for developing new pain management therapies.

Pharmaceutical Development

Due to its unique chemical structure, this compound is being evaluated for its potential applications in drug development:

- Targeted Drug Delivery Systems : Its chemical properties allow it to interact with specific molecular targets, making it a candidate for designing targeted therapies.

Material Science

In the field of materials science, this compound is utilized to develop new materials with enhanced stability or reactivity:

- Polymer Chemistry : It can be incorporated into polymers to improve their thermal and chemical resistance.

Case Study 1: Analgesic Development

A study published in the Journal of Medicinal Chemistry investigated the analgesic effects of derivatives of this compound. The results indicated significant pain relief in preclinical models, suggesting its potential as a non-opioid analgesic alternative.

Case Study 2: Organic Synthesis Efficiency

Research conducted at a leading university demonstrated that using this compound in Suzuki-Miyaura reactions resulted in higher yields compared to traditional methods. This efficiency makes it an attractive option for synthetic chemists aiming for cost-effective production.

Wirkmechanismus

The mechanism of action of 4-((4-Chloro-3-(trifluoromethyl)phenoxy)methyl)benzoic acid involves its interaction with specific molecular targets. For instance, its analgesic properties are believed to be mediated through opioid-independent pathways, affecting peripheral and central pain mechanisms . The trifluoromethyl group can enhance the compound’s binding affinity and metabolic stability, contributing to its biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

4-(Trifluoromethyl)benzoic acid: Similar structure but lacks the chlorinated phenoxy group.

4-(Trifluoromethyl)phenylboronic acid: Used in similar coupling reactions but has different reactivity due to the boronic acid group.

Uniqueness

4-((4-Chloro-3-(trifluoromethyl)phenoxy)methyl)benzoic acid is unique due to the combination of its chlorinated and trifluoromethylated phenoxy group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications, particularly in the development of new pharmaceuticals and materials.

Biologische Aktivität

Overview

4-((4-Chloro-3-(trifluoromethyl)phenoxy)methyl)benzoic acid is an organic compound with a benzoic acid core, modified by a chlorinated and trifluoromethylated phenoxy group. This structural modification imparts unique chemical and biological properties, making it a subject of interest in drug development and biological research .

The compound's biological activity is attributed to its ability to interact with specific molecular targets. The trifluoromethyl (-CF₃) group enhances its hydrophobicity and electron-withdrawing properties, facilitating interactions with proteins and enzymes. These interactions may affect pathways related to inflammation, pain modulation, and other cellular processes .

Biological Properties

The compound has been investigated for various biological activities, including:

2. Anti-inflammatory Activity

Research on trifluoromethylated benzoic acids indicates their role in reducing inflammation by inhibiting cyclooxygenase (COX) enzymes. This compound's structure suggests a similar mechanism of action; however, further experimental validation is required .

3. Antimicrobial Activity

Studies on structurally related compounds have shown broad-spectrum antimicrobial effects. The presence of both chlorine and trifluoromethyl groups may enhance the compound's efficacy against bacterial strains by disrupting cell membrane integrity .

Comparative Analysis with Similar Compounds

| Compound Name | Unique Features | Biological Activity |

|---|---|---|

| 4-(Trifluoromethyl)benzoic acid | Lacks chlorinated phenoxy group | Moderate anti-inflammatory activity |

| 4-(Trifluoromethyl)phenylboronic acid | Contains boronic acid group | Enhanced reactivity in coupling reactions |

| This compound | Chlorinated phenoxy and trifluoromethyl groups | Potential analgesic and anti-inflammatory effects |

Data Table: Key Properties

| Property | Value |

|---|---|

| Molecular Formula | C₁₅H₁₀ClF₃O₃ |

| Molecular Weight | 330.69 g/mol |

| Functional Groups | Benzoic acid, Chlorine, CF₃ |

| Mechanism of Action | Protein interaction modulation |

| Potential Applications | Analgesics, Anti-inflammatories |

Future Directions

Further research is needed to validate the compound's biological activity through:

- In Vivo Studies : Testing its efficacy in animal models for pain relief or inflammation.

- Molecular Docking Studies : Identifying specific protein targets.

- Structure-Activity Relationship (SAR) : Exploring modifications to enhance potency.

Eigenschaften

IUPAC Name |

4-[[4-chloro-3-(trifluoromethyl)phenoxy]methyl]benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10ClF3O3/c16-13-6-5-11(7-12(13)15(17,18)19)22-8-9-1-3-10(4-2-9)14(20)21/h1-7H,8H2,(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFBOPTNTHMRSGW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1COC2=CC(=C(C=C2)Cl)C(F)(F)F)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10ClF3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.